N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate
CAS No.:
Cat. No.: VC13584203
Molecular Formula: C13H15NO5S
Molecular Weight: 297.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO5S |
|---|---|
| Molecular Weight | 297.33 g/mol |
| IUPAC Name | benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde;hydrate |
| Standard InChI | InChI=1S/C7H8NO.C6H6O3S.H2O/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6;/h2-6H,1H3;1-5H,(H,7,8,9);1H2/q+1;;/p-1 |
| Standard InChI Key | RQXJCBQMBHGJAY-UHFFFAOYSA-M |
| SMILES | C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-].O |
| Canonical SMILES | C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-].O |
Introduction
Chemical Identity and Structural Characteristics
N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate (CAS 82228-89-5) is a hydrated ionic compound with the molecular formula C₁₃H₁₅NO₅S and a molecular weight of 297.33 g/mol. The anhydrous form of the compound, lacking the water molecule, has the formula C₁₃H₁₃NO₄S and a molecular weight of 279.31 g/mol . This distinction is critical for precise stoichiometric calculations in laboratory settings.
IUPAC Name and Synonyms
The IUPAC name for the compound is benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde;hydrate. Common synonyms include:
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4-Formyl-1-methylpyridinium benzenesulfonate hydrate
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N-Methylpyridinium-4-carboxaldehyde benzenesulphonate hydrate
Structural Features
The compound consists of a 1-methylpyridinium-4-carbaldehyde cation paired with a benzenesulfonate anion, stabilized by a water molecule in its hydrated form. The pyridinium ring’s electron-deficient nature enhances its reactivity toward nucleophilic amines, while the benzenesulfonate moiety improves solubility in polar solvents .
Physicochemical Properties
The compound’s physical and chemical properties are pivotal for its application in synthetic chemistry. Key characteristics include:
| Property | Value | Source |
|---|---|---|
| Melting Point | ~95°C | |
| Water Solubility (25°C) | 0.27 g/L | |
| Stability | Hygroscopic, air-sensitive | |
| Storage Conditions | Inert atmosphere, room temperature |
The hygroscopic nature necessitates storage under anhydrous or inert conditions to prevent decomposition . Its sparing solubility in water necessitates the use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile in reactions .
Applications in Organic Synthesis
Amine-to-Carbonyl Transformations
The primary application of this reagent lies in the conversion of primary amines to aldehydes or ketones under mild, non-oxidative conditions . Traditional methods for such transformations often require harsh oxidants like KMnO₄ or CrO₃, which can degrade acid-sensitive or redox-labile functional groups. By contrast, N-methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate facilitates these conversions at neutral pH and ambient temperatures, making it ideal for complex molecule synthesis.
The proposed mechanism involves:
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Formation of an imine intermediate between the aldehyde group of the reagent and the primary amine.
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Hydride transfer from the α-carbon of the amine to the pyridinium ring, yielding the carbonyl product and a reduced pyridinium byproduct.
Site-Selective Protein Modification
Recent studies highlight its utility in site-selective transamination of bacterially expressed proteins. By targeting lysine residues, the reagent introduces aldehyde handles into proteins, enabling subsequent bioconjugation with hydrazide- or aminooxy-functionalized probes. This application is invaluable in antibody-drug conjugate (ADC) development and biomaterial engineering.
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| Thermo Scientific | 97% | 5 g | $150–$200 |
| Thermo Scientific | 97% | 25 g | $600–$700 |
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